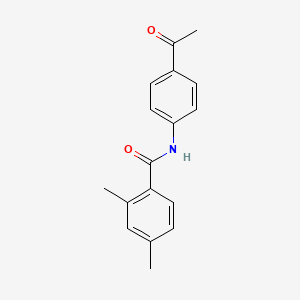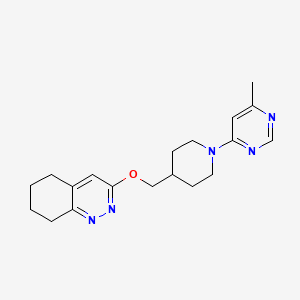
3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C19H25N5O and its molecular weight is 339.443. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The pyrimidine scaffold, which is part of the compound’s structure, has been associated with anticancer properties. Pyrimidine derivatives have shown activity against various cancer cell lines, including renal cancer . The presence of the 6-methylpyrimidin-4-yl group could potentially enhance these properties, making it a candidate for further research in cancer therapeutics.
Antimicrobial Activity
Compounds with a pyrimidine nucleus have demonstrated a wide range of biological activities, including antimicrobial effects . The structural complexity of “3-((1-(6-Methylpyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline” could be explored for its potential to act against pathogenic microorganisms, addressing the growing concern over multidrug-resistant strains.
Anti-Inflammatory Properties
Pyrimidine derivatives have also been reported to exhibit anti-inflammatory activity . This suggests that our compound of interest could be investigated for its efficacy in reducing inflammation, which is a common pathological feature in many chronic diseases.
Analgesic Effects
The analgesic (pain-relieving) potential of pyrimidine compounds adds another dimension to the therapeutic applications of this molecule . Research could focus on the compound’s ability to alleviate pain, which is a significant aspect of patient care in various medical conditions.
Antioxidant Properties
Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating this stress. Pyrimidine derivatives have shown antioxidant capabilities , and the compound could be a valuable addition to the list of molecules with antioxidant potential.
Antimalarial Activity
Finally, the fight against malaria could benefit from the antimalarial properties associated with pyrimidine structures . The compound’s unique configuration might offer a new avenue for creating more effective antimalarial drugs.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
properties
IUPAC Name |
3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-10-18(21-13-20-14)24-8-6-15(7-9-24)12-25-19-11-16-4-2-3-5-17(16)22-23-19/h10-11,13,15H,2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWFRFIYHNDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2926608.png)
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2926609.png)
![5-Bromo-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2926612.png)
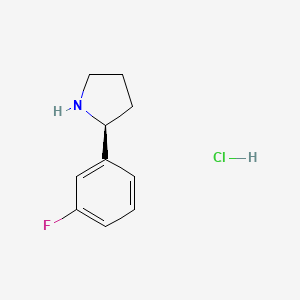
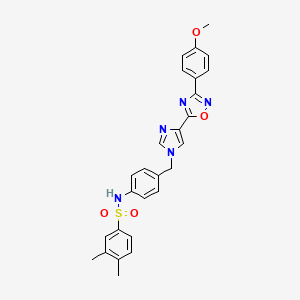
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2926621.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2926623.png)
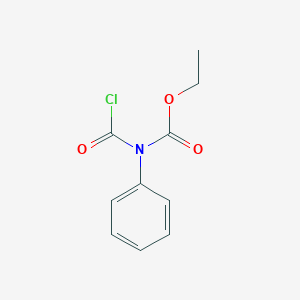
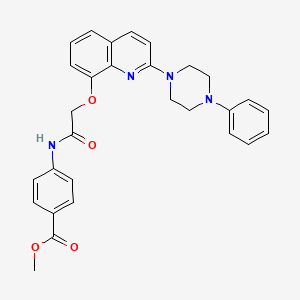
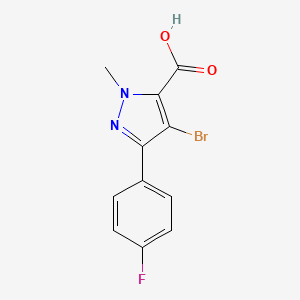
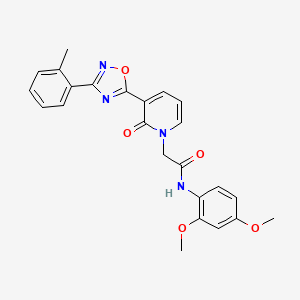
![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide](/img/structure/B2926629.png)
